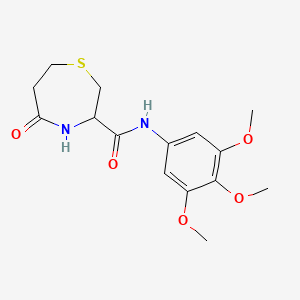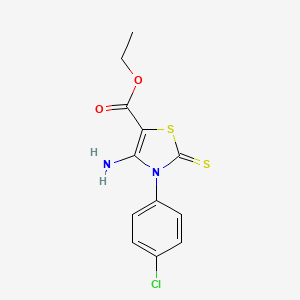![molecular formula C11H10N2O4S2 B2571342 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid CAS No. 936077-73-5](/img/structure/B2571342.png)
3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid” is a chemical compound . It is also known by its IUPAC name "3-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxylic acid" .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various methods have been reported for the synthesis of pyrazolo[3,4-b]quinolinones from aldehyde, 5-amino pyrazole and 1,3-dicarbonyl compounds . Ionic liquid such as [bmim]Br, [bmim]BF4, and HEAAc18 are used as a solvent and catalytic medium for the synthesis . Other catalysts like InCl3, PEG2000, and nickel nanoparticle are also used for the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its InChI code: "1S/C10H8N2O4S2/c13-10(14)9-8(3-5-17-9)18(15,16)12-7-2-1-4-11-6-7/h1-6,12H,(H,13,14)" .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Bioaccumulation
Research on perfluorinated acids (PFAs), including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), highlights their environmental persistence and bioaccumulation potential. PFCAs, sharing similarities in chemical structure and environmental behavior with PFOS, have generated concerns due to their bioaccumulation potential, which is directly related to the length of the compound's fluorinated carbon chain. Studies indicate that PFCAs with shorter fluorinated carbon chains exhibit significantly lower bioaccumulation potential compared to legacy persistent lipophilic compounds (Conder et al., 2008).
Central Nervous System (CNS) Acting Drugs
Investigations into functional chemical groups likely to serve as lead molecules for CNS acting drugs have identified heterocycles, including thiophene derivatives, as promising candidates. These compounds exhibit potential CNS effects, ranging from depression to euphoria and convulsion, underscoring their significance in the synthesis of novel CNS acting drugs (Saganuwan, 2017).
Material Science and Organic Synthesis
Thiophene derivatives are highlighted for their broad applications in medicinal chemistry and material science, demonstrating antimicrobial, anticancer, anti-inflammatory, and other bioactivities. Their role extends beyond pharmaceuticals, finding use in organic materials due to their electronic properties. The synthesis of thiophene derivatives has seen considerable advancements, with novel synthetic methods developed to improve efficiency and environmental friendliness (Xuan, 2020).
Environmental and Corrosion Studies
Sulfamic acid, known for its applications in industrial cleaning and corrosion inhibition, represents an environmentally friendly alternative in material science. It serves as a less toxic electrolyte for metallic surface cleaning, showcasing the importance of identifying and utilizing compounds that minimize environmental impact while ensuring material preservation (Verma & Quraishi, 2022).
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-5-18-10)19(16,17)13-7-8-2-1-4-12-6-8/h1-6,13H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHKXCCGUFWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571266.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)
![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B2571270.png)
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)
![N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine](/img/structure/B2571273.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)




